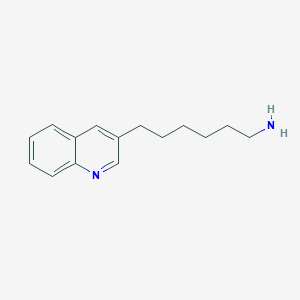

6-(Quinolin-3-YL)hexan-1-amine

Description

Contextualization of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry and Chemical Biology Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyridine (B92270) ring, is a cornerstone in modern medicinal chemistry and drug discovery. nih.govorientjchem.orgpreprints.org First isolated from coal tar in 1834, its derivatives have since been identified in numerous natural products and have been the basis for a wide array of synthetic therapeutic agents. nih.gov The enduring interest in quinoline-based compounds stems from their vast spectrum of biological activities, which include antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. orientjchem.orgresearchgate.netresearchgate.net

The structural rigidity and aromatic nature of the quinoline ring system allow it to interact with various biological targets through mechanisms such as DNA intercalation, enzyme inhibition, and receptor binding. nih.gov This versatility has led to the development of blockbuster drugs like chloroquine, an antimalarial, and ciprofloxacin, a broad-spectrum antibiotic. nih.gov The ability to extensively functionalize the quinoline core at multiple positions allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile, making it a "privileged scaffold" in the design of new therapeutic agents. nih.gov Researchers continue to explore novel synthetic methodologies, such as multicomponent reactions, to efficiently generate libraries of quinoline derivatives for high-throughput screening and lead optimization. rsc.org

Rationale for Investigating Aliphatic Amine-Substituted Quinoline Derivatives, with a Focus on 6-(Quinolin-3-YL)hexan-1-amine

Among the myriad of possible substitutions on the quinoline ring, the introduction of aliphatic amine side chains has proven to be a particularly fruitful strategy in drug development. The primary amine group, often protonated under physiological conditions, can engage in crucial hydrogen bonding and electrostatic interactions with biological targets. The length and nature of the aliphatic linker that connects the amine to the quinoline core are critical determinants of a molecule's flexibility, lipophilicity, and ultimately, its biological activity and pharmacokinetic properties. acs.org

The specific compound, this compound, represents a logical yet under-explored iteration of this design strategy. The placement of the substituent at the 3-position of the quinoline ring is of particular interest. Unlike the more extensively studied 2- and 4-positions, substitution at the 3-position can direct the side chain into a different vector of chemical space, potentially leading to novel interactions with target proteins. The hexyl chain provides a flexible spacer of significant length, allowing the terminal amine group to probe for binding pockets that might be inaccessible to shorter-chain analogues. This combination of a quinoline-3-yl core with a six-carbon aliphatic amine linker presents a compelling case for investigation, aiming to explore new structure-activity relationships (SAR) and potentially uncover novel biological activities.

Overview of Current Research Gaps and Theoretical Considerations for this compound within Privileged Structural Motifs

Despite the extensive research into quinoline derivatives, a significant research gap exists concerning the specific compound this compound. A thorough review of the current literature reveals a lack of dedicated studies on its synthesis, characterization, and biological evaluation. This is surprising given its composition from two well-established pharmacophoric fragments: the quinoline ring and a primary alkylamine.

Theoretically, this compound can be considered a "privileged structural motif" by extension of the known value of its components. The quinoline core is a proven privileged scaffold, and the flexible aliphatic amine chain is a common feature in many successful drugs, where it often plays a key role in target engagement and in modulating solubility and cell permeability. The investigation of this specific compound would help to fill the existing knowledge gap and provide a more complete picture of the SAR of aliphatic amine-substituted quinolines.

Research in this area would likely focus on several key questions:

What are the most efficient synthetic routes to produce this compound in high purity and yield?

What are its fundamental physicochemical properties, such as pKa, logP, and solubility?

What is its profile of biological activity across a range of relevant assays (e.g., anticancer, antimicrobial, neurological)?

How does the 3-substitution pattern, in combination with the hexylamine (B90201) chain, influence target selectivity compared to isomeric compounds?

Answering these questions would not only characterize a novel chemical entity but also contribute valuable data to the broader understanding of how to rationally design quinoline-based therapeutics.

Interactive Data Tables

While specific experimental data for this compound is not available in the current literature, the following tables illustrate the types of data that would be generated and are crucial for its scientific evaluation, based on representative data for analogous quinoline derivatives.

Table 1: Physicochemical Properties of Representative Quinoline Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |

| Quinoline | C₉H₇N | 129.16 | 2.03 |

| 4-Aminoquinoline | C₉H₈N₂ | 144.17 | 1.15 |

| 3-Bromoquinoline | C₉H₆BrN | 208.06 | 2.85 |

| This compound (Predicted) | C₁₅H₂₀N₂ | 228.33 | 3.5 (Estimated) |

This table presents calculated or experimentally determined physicochemical properties for known quinoline compounds to provide context for the predicted properties of this compound.

Table 2: Biological Activity of Selected Amino-Substituted Quinolines

| Compound | Target/Activity | Potency (IC₅₀/EC₅₀) | Citation |

| Chloroquine | Plasmodium falciparum | ~20 nM | nih.gov |

| 8-Aminoquinoline | Antimalarial | Varies with derivative | nih.gov |

| 4-Amino-7-chloroquinoline derivatives | Anticancer | Micromolar range | orientjchem.org |

| Quinolino-thiazines | Antibacterial/Antifungal | Varies | niscair.res.in |

This table showcases the diverse biological activities and potency ranges of various amino-substituted quinoline derivatives, highlighting the therapeutic potential within this class of compounds.

Structure

3D Structure

Properties

CAS No. |

88940-51-6 |

|---|---|

Molecular Formula |

C15H20N2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

6-quinolin-3-ylhexan-1-amine |

InChI |

InChI=1S/C15H20N2/c16-10-6-2-1-3-7-13-11-14-8-4-5-9-15(14)17-12-13/h4-5,8-9,11-12H,1-3,6-7,10,16H2 |

InChI Key |

HLYADOPIRKTGLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCCCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Rigorous Chemical Characterization of 6 Quinolin 3 Yl Hexan 1 Amine and Its Analogues

Retrosynthetic Analysis and Strategic Design of Synthetic Pathways for 6-(Quinolin-3-YL)hexan-1-amine

A retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection strategy that simplifies the structure into readily available starting materials. The primary disconnection is at the C3-position of the quinoline (B57606) ring, separating the quinoline core from the hexan-1-amine side chain. This leads to a quinolin-3-yl synthon and a 6-aminohexyl synthon. A practical approach involves a halogenated quinoline, such as 3-bromoquinoline (II), and a suitable six-carbon chain with a protected amine and a reactive group for cross-coupling.

Scheme 1: Retrosynthetic Analysis of this compound

A plausible retrosynthetic pathway for this compound (I) involves disconnection to 3-bromoquinoline (II) and a protected 6-amino-1-hexene or a corresponding boronic ester.

This retrosynthetic approach allows for a modular synthesis where the quinoline core and the side chain can be synthesized separately and then coupled in a later step.

Approaches for Functionalization of the Quinoline Core at the 3-Position

The functionalization of the quinoline ring at the 3-position is a key step in the synthesis of the target molecule. Direct C-H functionalization at the C3 position of quinoline can be challenging due to the electronic properties of the ring, which favor substitution at other positions. A more reliable and widely used approach is the synthesis of a 3-haloquinoline intermediate, which can then undergo various cross-coupling reactions.

A common method for the preparation of 3-bromoquinoline involves the electrophilic bromination of quinoline. However, direct bromination often leads to a mixture of isomers. A more selective method is the Skraup synthesis or a related reaction using a substituted aniline to construct the quinoline ring with the desired halogen at the 3-position. An alternative and efficient laboratory-scale synthesis involves the diazotization of 3-aminoquinoline followed by a Sandmeyer-type reaction with a bromide source.

Elaboration and Introduction of the Hexan-1-amine Side Chain

With 3-bromoquinoline as the key intermediate, the hexan-1-amine side chain can be introduced using modern cross-coupling methodologies. To prevent side reactions, the primary amine of the side chain must be protected. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under the coupling conditions and its relatively mild deprotection conditions.

Two primary palladium-catalyzed cross-coupling strategies are considered:

Heck Reaction: This reaction involves the coupling of 3-bromoquinoline with a protected N-(hex-5-en-1-yl)carbamate. This would yield an intermediate with a double bond in the side chain, which would then require reduction.

Suzuki-Miyaura Coupling: This approach couples 3-bromoquinoline with a boronic acid or ester derivative of the protected hexylamine (B90201) side chain, such as tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl)carbamate. This method directly forms the carbon-carbon single bond.

Following the coupling reaction, any unsaturation in the side chain is removed via catalytic hydrogenation. The final step is the deprotection of the amine, which for the Boc group is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent. youtube.com

Optimization of Reaction Conditions and Yields through Mechanistic Insight

| Parameter | Variations | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | The choice of catalyst and its ligand sphere influences the efficiency of oxidative addition and reductive elimination steps. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step, activating the boronic ester. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | The solvent system must be able to dissolve both the organic and inorganic reagents. |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to decomposition of reactants or products. |

By systematically varying these parameters, the reaction yield can be maximized while minimizing side products. Mechanistic understanding of the catalytic cycle allows for a rational approach to this optimization.

Advanced Spectroscopic and Spectrometric Techniques for Molecular Structure Elucidation

The unambiguous confirmation of the structure of this compound requires a combination of advanced spectroscopic and spectrometric techniques.

High-Field Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. High-field NMR provides greater resolution and sensitivity, which is crucial for assigning the signals of the complex quinoline ring system and the flexible hexylamine side chain.

Predicted ¹H NMR Data for this compound:

The predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (Quinoline) | 8.8 - 9.0 | d | ~2.0 |

| H-4 (Quinoline) | 8.1 - 8.3 | s | - |

| H-5 (Quinoline) | 8.0 - 8.2 | d | ~8.5 |

| H-8 (Quinoline) | 7.8 - 8.0 | d | ~8.2 |

| H-6, H-7 (Quinoline) | 7.5 - 7.8 | m | - |

| -CH₂- (α to Quinoline) | 2.8 - 3.0 | t | ~7.5 |

| -CH₂- (α to Amine) | 2.7 - 2.9 | t | ~7.0 |

| -CH₂- (Internal) | 1.3 - 1.8 | m | - |

| -NH₂ | 1.5 - 2.5 | br s | - |

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted δ (ppm) |

| C-2 (Quinoline) | 150 - 152 |

| C-8a (Quinoline) | 147 - 149 |

| C-4 (Quinoline) | 135 - 137 |

| C-3 (Quinoline) | 133 - 135 |

| C-4a (Quinoline) | 128 - 130 |

| C-5, C-6, C-7, C-8 (Quinoline) | 126 - 129 |

| C-α (to Quinoline) | 35 - 37 |

| C-α (to Amine) | 41 - 43 |

| C-β, C-γ, C-δ (Internal) | 26 - 32 |

2D NMR experiments such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the quinoline and hexylamine moieties, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, providing definitive structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₂₀N₂), the expected exact mass of the molecular ion [M+H]⁺ can be calculated.

Predicted HRMS Data:

| Ion | Calculated Exact Mass |

| [C₁₅H₂₁N₂]⁺ ([M+H]⁺) | 229.1705 |

The observed mass in an HRMS experiment would be expected to be within a very narrow tolerance (typically < 5 ppm) of the calculated value, thus confirming the molecular formula. Fragmentation patterns observed in the MS/MS spectrum would provide further structural information, such as the loss of the hexylamine side chain or fragmentation within the quinoline ring, consistent with the proposed structure.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. In the characterization of this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The presence of the primary amine (-NH2) group would be indicated by two medium to weak absorption bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. A broad band may also be observed around 3400-3200 cm⁻¹ due to hydrogen bonding. The N-H bending vibration is typically observed in the 1650-1580 cm⁻¹ region.

The quinoline ring structure would give rise to several characteristic peaks. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of sharp absorption bands in the 1650-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for the substituted aromatic ring would be observed in the 900-690 cm⁻¹ range, providing information about the substitution pattern of the quinoline ring.

The aliphatic hexyl chain would be identified by the characteristic C-H stretching vibrations of the methylene (-CH2-) groups, which appear in the 2950-2850 cm⁻¹ region. The C-H bending (scissoring and rocking) vibrations for the methylene groups are expected in the 1470-1450 cm⁻¹ and 725-720 cm⁻¹ regions, respectively.

Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (primary amine) |

| 3080-3020 | Weak to Medium | Aromatic C-H stretching |

| 2930-2855 | Strong, Sharp | Aliphatic C-H stretching |

| 1620-1580 | Medium to Strong | C=C and C=N stretching (quinoline ring) |

| 1590-1500 | Medium | N-H bending (primary amine) |

| 1470-1430 | Medium | C-H bending (aliphatic) |

| 880-840 | Strong | C-H out-of-plane bending (quinoline) |

| 790-750 | Strong | C-H out-of-plane bending (quinoline) |

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purity assessment of synthesized organic compounds like this compound. Given the amine functionality, both normal-phase and reversed-phase chromatography could be employed, with certain considerations.

Flash Column Chromatography: For the initial purification of the crude product, flash column chromatography is a common technique. Due to the basic nature of the amine, silica gel, which is acidic, can lead to peak tailing and sometimes irreversible adsorption. To mitigate these issues, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine or ammonia in methanol. Alternatively, a more inert stationary phase like alumina (basic or neutral) could be used. A typical solvent system for a compound of this polarity might be a gradient of methanol in dichloromethane or ethyl acetate in hexane, with the addition of 0.1-1% triethylamine.

High-Performance Liquid Chromatography (HPLC): For a more precise purity assessment and for preparative isolation of highly pure material, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. A C18 or C8 stationary phase would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape for the basic amine, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is usually added to the mobile phase at a concentration of 0.1%. This protonates the amine, leading to sharper peaks and better resolution.

Normal-Phase HPLC (NP-HPLC): While less common for this type of compound, NP-HPLC using a silica or an amino- or cyano-bonded stationary phase could also be used. The mobile phase would be a non-polar solvent system, such as hexane/isopropanol or hexane/ethanol, again likely requiring a basic modifier to prevent peak tailing.

Gas Chromatography (GC): Gas chromatography could be used for purity assessment if the compound is sufficiently volatile and thermally stable. A capillary column with a polar stationary phase would be appropriate. Derivatization of the amine group, for example, by acylation, might be necessary to improve its volatility and chromatographic behavior.

Hypothetical HPLC Purity Assessment Data for this compound

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~12.5 minutes |

| Purity | >98% (by peak area) |

Advanced Computational and Theoretical Investigations of 6 Quinolin 3 Yl Hexan 1 Amine

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic and structural characteristics of a molecule. These theoretical approaches provide insights that are often complementary to experimental data, offering a molecular-level understanding of chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure of molecules. By optimizing the molecular geometry, the most stable conformation (lowest energy state) of 6-(Quinolin-3-YL)hexan-1-amine can be determined. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.

The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the quinoline (B57606) ring is expected to be largely planar, while the hexylamine (B90201) chain will adopt a staggered conformation to minimize steric hindrance. The electronic properties, such as the dipole moment and the distribution of atomic charges, can also be calculated, providing insights into the molecule's polarity and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C3-C(hexyl) | 1.51 |

| C(hexyl)-C(hexyl) (avg) | 1.54 | |

| C(hexyl)-N(amine) | 1.47 | |

| C-N (quinoline, avg) | 1.37 | |

| C-C (quinoline, avg) | 1.40 | |

| Bond Angle (°) | C2-C3-C(hexyl) | 121.5 |

| C4-C3-C(hexyl) | 119.8 | |

| C(hexyl)-C(hexyl)-C(hexyl) (avg) | 112.5 | |

| C(hexyl)-N(amine)-H (avg) | 109.5 | |

| Dihedral Angle (°) | C4-C3-C(hexyl)-C(hexyl) | -178.5 |

This is an interactive data table. You can sort and filter the data.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

From the HOMO and LUMO energies, several chemical reactivity indices can be derived, such as ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO would also be distributed across the aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Indices of this compound

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.575 |

| Electrophilicity Index (ω) | 2.62 |

This is an interactive data table. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the quinoline ring, indicating its susceptibility to protonation and electrophilic attack. The region around the amine group's nitrogen would also exhibit negative potential. Conversely, the hydrogen atoms of the amine group and the quinoline ring would show positive potential (blue), making them potential sites for nucleophilic interaction.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules. It is used to predict electronic absorption spectra (UV-Vis spectra), which correspond to electronic transitions from the ground state to various excited states. By calculating the energies of these transitions and their corresponding oscillator strengths, one can simulate the absorption spectrum of the molecule.

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, characteristic of the π-π* transitions within the quinoline chromophore. The calculations can also provide insights into the nature of the excited states, such as whether they involve charge transfer character. This information is crucial for understanding the photophysical behavior of the molecule, including its fluorescence properties.

Table 3: Illustrative Predicted Electronic Transitions for this compound (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 315 | 0.12 | HOMO → LUMO |

| S0 → S2 | 280 | 0.08 | HOMO-1 → LUMO |

| S0 → S3 | 255 | 0.25 | HOMO → LUMO+1 |

This is an interactive data table. You can sort and filter the data.

Molecular Modeling and Simulation Approaches for Biological Interactions (In Vitro Context)

Molecular modeling and simulation techniques are invaluable for predicting and analyzing the interactions between a small molecule (ligand) and a biological target, such as a protein or enzyme. These methods can guide the design of new therapeutic agents by providing a detailed view of the binding process at the atomic level.

Molecular Docking Simulations for Ligand-Target Binding Modes and Interaction Energies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on their binding affinity. The score is typically an estimation of the binding free energy.

Given the structural similarity of the quinoline scaffold to various known enzyme inhibitors, molecular docking studies could be performed to investigate the potential of this compound to interact with various biological targets. For instance, quinoline derivatives have been studied as inhibitors of enzymes such as protein kinases and topoisomerases. A docking study would reveal the most probable binding pose, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or π-stacking), and a predicted binding energy. The hexylamine chain could potentially form hydrogen bonds with the receptor, while the quinoline ring could engage in hydrophobic and π-stacking interactions.

Table 4: Hypothetical Molecular Docking Results of this compound with a Putative Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | GLU-121, ASP-184 |

| Hydrophobic Interactions | LEU-78, VAL-86, ILE-145 |

| π-Stacking Interaction | PHE-168 |

This is an interactive data table. You can sort and filter the data.

Identification of Key Amino Acid Residue Interactions within Binding Pockets

The precise interaction between a ligand and its biological target is fundamental to its mechanism of action. For quinoline derivatives, computational docking studies have been instrumental in identifying the key amino acid residues within protein binding pockets that are crucial for molecular recognition and binding. While specific studies on this compound are not extensively documented, research on analogous quinoline-based compounds provides significant insights into potential interaction patterns.

For instance, in studies of quinoline derivatives as protease inhibitors, hydrogen bonds have been observed with key amino acid residues such as Histidine (His) 41, Glutamic acid (Glu) 166, and Glutamine (Gln) 189. tandfonline.comnih.gov Additionally, π-stacking interactions with the aromatic ring of His41 are also noted as important for the stable binding of these ligands. tandfonline.com In the context of acetylcholinesterase inhibition, key intermolecular interactions of quinoline derivatives have been detected and analyzed to understand their dynamic behavior within the enzyme's active site. nih.gov Similarly, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives have identified interactions with a range of amino acids including Isoleucine (ILE)-8, Lysine (LYS)-7, Valine (VAL)-14, and Phenylalanine (PHE)-15. nih.gov

These findings suggest that the quinoline core of this compound likely serves as a critical pharmacophore, engaging in a variety of interactions including hydrogen bonding and hydrophobic contacts. The hexan-1-amine side chain would further influence the binding orientation and affinity by potentially forming additional interactions with residues in the binding pocket. A hypothetical representation of these interactions for a quinoline derivative is presented in Table 1.

Table 1: Key Amino Acid Residue Interactions for a Representative Quinoline Derivative

| Interacting Residue | Interaction Type |

|---|---|

| His41 | Hydrogen Bond, π-π Stacking |

| Glu166 | Hydrogen Bond |

| Gln189 | Hydrogen Bond |

| Tyr54 | Hydrogen Bond |

| Asp187 | Hydrogen Bond |

Prediction of Binding Affinity (e.g., Glide Scores)

The prediction of binding affinity is a cornerstone of computational drug design, providing a quantitative measure of the strength of the interaction between a ligand and its target. Glide, a widely used docking program, calculates a "Glide score" to estimate this binding affinity. While specific Glide scores for this compound are not publicly available, data from related quinoline derivatives can offer a comparative perspective.

For example, molecular docking studies on a series of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.govsemanticscholar.org Another study on quinoline-stilbene derivatives targeting E. coli DNA gyraseB reported binding affinities as favorable as -7.1 kcal/mol, which is comparable to the positive control, ciprofloxacin (-7.3 kcal/mol). In a different investigation, a novel quinoline-based thiosemicarbazide derivative, QST4, exhibited an estimated binding energy of -8.30 kcal/mol against the InhA enzyme. nih.gov

These values, while not directly attributable to this compound, underscore the potential of the quinoline scaffold to achieve high binding affinities. The actual binding affinity of the target compound would be contingent on the specific protein target and the precise conformational fit within the binding site. A comparative summary of binding affinities for various quinoline derivatives is provided in Table 2.

Table 2: Predicted Binding Affinities for Various Quinoline Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 |

| Quinoline-stilbene derivative (Compound 24) | E. coli DNA gyraseB | -7.1 |

| Quinoline-based thiosemicarbazide (QST4) | InhA | -8.30 |

| Quinoline derivative (Compound 4) | RSV G protein | -5.64 |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics (In Vitro Context)

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and conformational flexibility over time. These simulations are crucial for validating docking poses and understanding the nuanced movements that govern molecular recognition.

Studies on quinoline-3-carboxamide derivatives have employed MD simulations to establish the stability of the ligand-protein complexes. mdpi.com These simulations, often run for durations such as 100 nanoseconds, track parameters like the root-mean-square deviation (RMSD) of the protein and ligand to assess structural stability. mdpi.com For instance, in a study of a quinoline derivative (compound 5) complexed with the SARS-CoV-2 Mpro enzyme, MD simulations revealed comparable stability to a reference drug, remdesivir. tandfonline.comnih.gov Analysis of conformational stability, residue flexibility, and hydrogen bonding patterns during the simulation confirmed a stable interaction. tandfonline.comnih.gov

The RMSD profiles from these simulations can indicate whether the complex reaches a stable equilibrium. For example, a stable complex might exhibit RMSD values that plateau after an initial period of fluctuation. Analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can pinpoint flexible regions of the protein that may be important for ligand binding and function.

Pharmacophore Modeling and Virtual Screening for Novel Target Identification

Pharmacophore modeling is a powerful technique used to distill the essential three-dimensional chemical features of a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential to bind to the same target.

For quinoline derivatives, pharmacophore models have been successfully developed to identify key features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. researchgate.net For example, a five-point pharmacophore model for VEGFR-2 tyrosine kinase inhibitors was developed consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net Such models have demonstrated good predictive power in identifying new, potent inhibitors. researchgate.net

These models are instrumental in virtual screening campaigns to identify new chemical entities that possess the desired structural motifs for a specific biological target. The quinoline scaffold of this compound, with its nitrogen heteroatom and aromatic system, is a common feature in many pharmacophore models for kinase inhibitors and other therapeutic targets. The flexible hexylamine chain could also contribute to hydrophobic or ionic interactions, further defining its pharmacophoric features. The application of such models could facilitate the discovery of novel protein targets for this compound and its analogs.

In Vitro Pharmacological Profiles and Biological Activities of 6 Quinolin 3 Yl Hexan 1 Amine

Assessment of Antimicrobial Activity

A thorough review of scientific databases and literature archives was conducted to identify studies pertaining to the antimicrobial properties of 6-(Quinolin-3-YL)hexan-1-amine. The search aimed to uncover data related to its efficacy against a range of microbial pathogens.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacterial Strains

No studies were found that specifically evaluated the antibacterial spectrum of this compound. Consequently, there is no available data on its minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) against common Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) or Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).

Antifungal Efficacy against Clinically Relevant Fungal Species

Similarly, the search for data on the antifungal activity of this compound yielded no specific results. There are no published studies detailing its effectiveness against clinically important fungal species such as Candida albicans or Aspergillus fumigatus.

Investigation of Potential Antimicrobial Mechanisms (e.g., Membrane Disruption, DNA Gyrase Inhibition)

Without primary data on its antimicrobial activity, there have been no subsequent investigations into the potential mechanisms of action of this compound. Research into whether the compound acts via membrane disruption, inhibition of essential enzymes like DNA gyrase, or other cellular targets has not been conducted.

Evaluation of Antimalarial Activity against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains (In Vitro)

No in vitro studies assessing the antimalarial potential of this compound against either drug-sensitive or drug-resistant strains of Plasmodium falciparum were identified in the literature search. Therefore, its 50% inhibitory concentration (IC50) values against this parasite are unknown.

Investigation of Anticancer and Antiproliferative Activities (In Vitro Cell Line Studies)

The search for in vitro studies on the anticancer and antiproliferative effects of this compound did not yield any specific findings.

Cytostatic and Cytotoxic Effects on Diverse Human Cancer Cell Lines

There is no available data from in vitro cell line studies to characterize the cytostatic or cytotoxic effects of this compound on any human cancer cell lines. Consequently, IC50 values for this compound against cell lines representing various cancer types (e.g., breast, lung, colon) have not been determined.

Analysis of Cell Cycle Perturbations and Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis)

Studies on various quinoline-containing compounds have demonstrated their potential to influence cell cycle progression and induce programmed cell death. For instance, certain quinoline (B57606) derivatives have been shown to cause cell cycle arrest at different phases. Some analogues have displayed a significant arrest in the G2/M phase of the cell growth cycle. nih.gov The induction of apoptosis is a common finding with quinoline-based compounds. This is often evidenced by an increase in the sub-G1 cell population during cell cycle analysis, which is indicative of DNA fragmentation and apoptosis. tandfonline.comresearchgate.net

The apoptotic effects of some quinoline derivatives are further supported by the activation of key proteins in the apoptotic cascade, such as caspases. For example, the involvement of caspase-3, a major executioner caspase, has been demonstrated in the apoptotic effects of certain quinoline analogues. nih.govresearchgate.net Furthermore, the modulation of Bcl-2 family proteins, with a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein BAX, has been observed, further confirming the induction of apoptosis. researchgate.net Some quinoline derivatives have also been found to elicit a DNA damage response, which can be a trigger for apoptosis. biorxiv.org

Table 1: Effects of Representative Quinoline Derivatives on Cell Cycle and Apoptosis This table is interactive. Click on headers to sort.

| Compound Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 1,6-diaryl-3(Z)-hexen-1,5-diynyl anilines | Human cancer cell lines | G2/M phase arrest, Apoptosis induction | nih.gov |

| Quinoline-hydroxamic acids | A549 | Sub-G1 phase arrest (apoptosis) | tandfonline.com |

| Quinoline alkaloids | RAJI, Jurkat | Sub-G1 phase arrest | researchgate.net |

Enzyme Inhibition Assays (In Vitro)

Derivatives of quinoline have been extensively studied for their inhibitory effects on a variety of enzymes, suggesting that this compound could also exhibit such activities.

Cholinesterase Inhibition (Acetylcholinesterases, Butyrylcholinesterase)

Quinoline-based structures are recognized for their potential to inhibit cholinesterases, enzymes crucial in the breakdown of the neurotransmitter acetylcholine. nih.gov A number of quinoline derivatives have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.commdpi.com The inhibitory mechanism of these compounds can vary, with some acting as non-competitive inhibitors. nih.gov The development of multifunctional agents targeting both cholinesterases and other enzymes has been a focus of research for neurodegenerative diseases. nih.gov

Table 2: Cholinesterase Inhibition by Representative Quinoline Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Target Enzyme(s) | Inhibition Potency (IC50/Ki) | Type of Inhibition | Reference |

|---|---|---|---|---|

| Quinolinones | hrAChE, hrBuChE | IC50 = 0.29 µM (hrAChE), Ki = 79 nM | Non-competitive (hrAChE) | nih.gov |

| Tacrine–quinoline hybrids | AChE, BuChE | IC50 = 0.10 µM (AChE), 0.043 µM (BuChE) for compound 16e | Mixed-type | mdpi.com |

| Quinoline–sulfonamides | AChE, BChE | IC50 = 1.10 ± 0.77 µM (AChE), 0.58 ± 0.05 µM (BChE) for potent compounds | Competitive | nih.gov |

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of monoamine neurotransmitters. nih.gov Quinoline and its derivatives have been shown to inhibit these enzymes. nih.gov Specifically, quinoline has been identified as a potent inhibitor of MAO-A, acting through a competitive mechanism. nih.gov It also inhibits MAO-B, though less potently and through a non-competitive mechanism. nih.gov The development of dual inhibitors for both MAO and cholinesterases from quinoline scaffolds is an active area of research. nih.gov

Table 3: Monoamine Oxidase Inhibition by Representative Quinoline Derivatives This table is interactive. Click on headers to sort.

| Compound | Target Enzyme(s) | Inhibition Potency (IC50/Ki) | Type of Inhibition | Reference |

|---|---|---|---|---|

| Quinoline | MAO-A, MAO-B | More potent against MAO-A | Competitive (MAO-A), Non-competitive (MAO-B) | nih.gov |

Carbonic Anhydrase (hCA I, hCA II) Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Some quinoline-related structures have been investigated as inhibitors of various CA isoforms. For instance, 7-amino-3,4-dihydroquinolin-2(1H)-one, a lactam with structural similarities to coumarins, has been shown to be a weak inhibitor of the cytosolic isoforms hCA I and II. nih.govsemanticscholar.orgunifi.it However, it displayed more potent inhibition against other isoforms like hCA IX and XII. unifi.it The inhibition mechanism of these lactam-based compounds is still under investigation but appears to be distinct from that of coumarins. unifi.it

Table 4: Carbonic Anhydrase Inhibition by a Representative Dihydroquinolinone Derivative This table is interactive. Click on headers to sort.

| Compound | Target Enzyme(s) | Inhibition Potency (Ki) | Reference |

|---|---|---|---|

| 7-amino-3,4-dihydroquinolin-2(1H)-one | hCA I, hCA II | Weak inhibition (Ki in the range of 0.90–9.5 μM for hCA I) | unifi.it |

DNA Methyltransferase (DNMT1, Bacterial Adenine Methyltransferases) Inhibition

A significant area of research for quinoline-based compounds is their ability to inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation. nih.gov The quinoline derivative SGI-1027 has been identified as an inhibitor of human DNMT1, DNMT3A, and DNMT3B, as well as the bacterial M.SssI methyltransferase. nih.gov The mechanism of inhibition for SGI-1027 and its analogs has been shown to be competitive with the DNA substrate and non-competitive with the S-adenosyl-l-methionine (AdoMet) cofactor. nih.gov Some of these compounds also interact directly with DNA. biorxiv.orgnih.gov

Table 5: DNA Methyltransferase Inhibition by a Representative Quinoline Derivative This table is interactive. Click on headers to sort.

| Compound | Target Enzyme(s) | Inhibition Potency (IC50) | Mechanism of Action | Reference |

|---|

Modulation of DNA Polymerases and Base Excision Repair Glycosylases

Recent studies have expanded the scope of enzymatic inhibition by quinoline-based compounds to include other enzymes that act on DNA. Certain quinoline derivatives have demonstrated inhibitory activity against various DNA and RNA polymerases, as well as base excision repair DNA glycosylases. biorxiv.org This suggests that quinoline-based structures can have a broad impact on DNA metabolism and repair processes. The ability of some of these compounds to intercalate into DNA may contribute to their inhibitory effects on these enzymes. biorxiv.org

Inhibition of PI3K/mTOR Pathway Kinases

There is no available data from in vitro assays to characterize the inhibitory activity of this compound against phosphoinositide 3-kinase (PI3K) or the mammalian target of rapamycin (B549165) (mTOR) kinases. While the broader class of quinoline derivatives has been investigated for dual PI3K/mTOR inhibitory potential, specific IC50 or Ki values for this compound have not been reported. nih.govresearchgate.netresearchgate.net

Inhibition of PI3K/mTOR Pathway Kinases by this compound

| Kinase Target | IC50 / Ki | Data Source |

|---|---|---|

| PI3K | Data not available | N/A |

Receptor Interaction Studies (In Vitro)

Specific data on the receptor binding affinity and functional activity of this compound at serotonin (B10506), dopamine (B1211576), or opioid receptors are not present in the current scientific literature.

Serotonin Receptor (e.g., 5-HT6R) Binding and Functional Assays

No studies were identified that have evaluated the binding affinity or functional effects of this compound on serotonin receptors, including the 5-HT6 receptor subtype. While some quinoline-based compounds have been explored as ligands for various serotonin receptors, the specific profile for this compound remains uncharacterized. nih.gov

Serotonin Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) | Functional Assay Results |

|---|---|---|

| 5-HT6R | Data not available | Data not available |

Dopamine Receptor (e.g., D3R) Binding and Functional Assays

There is no published research detailing the in vitro binding profile or functional activity of this compound at dopamine receptors, such as the D3 receptor. The interaction of this specific compound with any dopamine receptor subtype has not been reported. nih.govresearchgate.net

Dopamine Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) | Functional Assay Results |

|---|---|---|

| D3R | Data not available | Data not available |

Opioid Receptor (e.g., δ-Opioid Receptor) Affinity and Signaling Bias Profiles

Information regarding the affinity of this compound for any opioid receptor subtype, including the δ-opioid receptor, is not available. Furthermore, no studies have been conducted to assess its potential for biased signaling at these receptors. nih.gov

Opioid Receptor Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Signaling Bias Profile |

|---|---|---|

| δ-Opioid Receptor | Data not available | Data not available |

| μ-Opioid Receptor | Data not available | Data not available |

Structure Activity Relationship Sar Studies of 6 Quinolin 3 Yl Hexan 1 Amine Analogues

Impact of Substitutions on the Quinoline (B57606) Ring System on Biological Activities

The quinoline ring system offers multiple positions for substitution, each capable of influencing the molecule's electronic properties, lipophilicity, and steric profile. These modifications can profoundly impact the compound's interaction with biological targets, leading to enhanced or diminished activity.

Positional and Electronic Effects of Varied Substituents

The nature and position of substituents on the quinoline ring are critical determinants of biological activity. Research has shown that both electron-donating and electron-withdrawing groups can modulate the potency of quinoline derivatives, and their effects are highly dependent on their location on the ring system.

A critical finding in the SAR of some quinoline derivatives is the absolute necessity of a substituent at the 3-position of the quinoline ring for certain biological activities, such as antagonist potency at the α2C-adrenoceptor nih.gov. This highlights the specific role this position plays in receptor recognition and binding.

Interactive Table: Positional and Electronic Effects of Quinoline Ring Substituents

| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

| C2 | Electron-withdrawing (e.g., -Cl) | Can enhance activity in some contexts. |

| C4 | Amino group | Often crucial for activity, facilitating key interactions. |

| C6 | Electron-donating (e.g., -OCH3) | Can increase potency in certain series. |

| C7 | Halogens (e.g., -Cl, -F) | Frequently used to modulate lipophilicity and activity. |

| C8 | Hydroxyl group (-OH) | Can be important for forming hydrogen bonds with the target. |

Influence of Nitrogen Atom Modifications within the Quinoline Ring

Modification of the quinoline ring's nitrogen atom, such as through N-alkylation or N-oxidation, can significantly alter the compound's physicochemical properties and, consequently, its biological profile. N-alkylation can impact the planarity of the ring system and introduce steric bulk, which may affect binding to a target. Furthermore, the introduction of an alkyl group can increase the compound's lipophilicity.

N-oxidation to form quinoline N-oxides is another strategy employed to modify the electronic character of the ring. This modification can influence the molecule's metabolic stability and its ability to participate in hydrogen bonding.

Role of the Hexan-1-amine Chain Variations in Modulating Biological Activity

Alterations in Alkyl Chain Length and Branching

The length of the alkyl chain connecting the quinoline core to the terminal amine is a critical parameter. Studies on various aminoalkyl-substituted heterocyclic compounds have consistently shown that there is often an optimal chain length for maximal biological activity. A chain that is too short may not allow the terminal amine to reach its binding site, while an excessively long chain could introduce unfavorable conformational flexibility or lead to non-specific binding.

The introduction of branching into the alkyl chain can restrict conformational freedom, which can be advantageous if it pre-organizes the molecule into a bioactive conformation. However, branching can also introduce steric hindrance that may prevent optimal binding.

Functional Group Modifications at the Terminal Amine (Primary, Secondary, Tertiary Amine Derivatives)

The nature of the terminal amine group—whether it is primary, secondary, or tertiary—is a key determinant of the compound's basicity and its ability to act as a hydrogen bond donor or acceptor. These properties are fundamental to the interaction with biological targets, which often involves charged or polar residues in the binding site.

Generally, secondary amines are stronger bases than primary amines due to the electron-donating effect of the additional alkyl group. Tertiary amines, while having three electron-donating groups, can sometimes be less basic in aqueous solution due to solvation effects. The reactivity and nucleophilicity also vary, with secondary amines often being more reactive than tertiary amines due to less steric hindrance quora.com. The choice between a primary, secondary, or tertiary amine can therefore be a crucial factor in optimizing the biological activity of 6-(Quinolin-3-YL)hexan-1-amine analogues.

Interactive Table: Impact of Terminal Amine Modification

| Amine Type | General Properties | Potential Impact on Biological Activity |

| Primary (-NH2) | Hydrogen bond donor and acceptor. | Can form multiple hydrogen bonds with the target. |

| Secondary (-NHR) | Hydrogen bond donor and acceptor; generally more basic than primary amines. | Increased basicity may lead to stronger ionic interactions. |

| Tertiary (-NR2) | Hydrogen bond acceptor only; basicity can be variable. | Can influence binding through hydrogen bond acceptance and steric interactions. |

Conformational Flexibility and Its Contribution to Receptor Recognition

Understanding the conformational preferences of these molecules is crucial for rational drug design. Computational modeling and experimental techniques can be used to explore the conformational landscape and identify low-energy conformations that are likely to be biologically relevant. By designing analogues with reduced conformational flexibility, for example, through the introduction of cyclic structures or double bonds in the linker, it is possible to lock the molecule into a more potent, pre-organized bioactive conformation.

Exploration of Linker Chemistry and Hybrid Structural Analogues

The flexible hexylamino linker in this compound presents a key opportunity for structural modification to modulate pharmacokinetic and pharmacodynamic properties. The length, rigidity, and polarity of this linker can significantly influence how the molecule interacts with its biological target.

Introduction of Heteroatoms or Cyclic Structures within the Alkyl Chain

The introduction of heteroatoms such as oxygen or nitrogen into the alkyl chain can alter the linker's polarity, flexibility, and hydrogen bonding capacity. For instance, replacing a methylene (-CH2-) group with an oxygen atom to form an ether linkage could increase water solubility and potentially introduce new interactions with the target protein. Similarly, incorporating an amine or amide functionality could provide additional hydrogen bond donors and acceptors, potentially enhancing binding affinity.

The incorporation of cyclic structures, such as a cyclopropane or piperidine ring, within the linker would be expected to decrease its conformational flexibility. This rigidification can be advantageous if it locks the molecule into a bioactive conformation, leading to an increase in potency and selectivity. However, it could also be detrimental if the constrained conformation is not optimal for binding.

Table 5.3.1: Hypothetical Biological Activity of this compound Analogues with Linker Modifications

| Compound ID | Linker Modification | Expected Impact on Biological Activity |

| A-1 | Replacement of C3-methylene with Oxygen (Ether) | Increased polarity, potential for H-bonding, altered flexibility. |

| A-2 | Introduction of an Amide at C2-C3 | Increased rigidity, H-bond donor/acceptor, potential for new interactions. |

| A-3 | Incorporation of a Cyclopropyl ring at C1-C2 | Increased rigidity, restricted conformation. |

| A-4 | Replacement of hexyl chain with a Piperidine ring | Significant increase in rigidity, introduction of a basic center. |

Fusion with Other Pharmacologically Relevant Heterocyclic Scaffolds

Creating hybrid molecules by fusing the quinoline core of this compound with other pharmacologically active heterocycles is a common strategy in drug discovery to develop compounds with dual or enhanced activity. The choice of the fused heterocycle would depend on the desired therapeutic target.

For example, fusion with a benzimidazole moiety, known for its presence in various clinically used drugs, could yield a hybrid with a novel pharmacological profile. Similarly, incorporating a triazole or oxadiazole ring could modulate the electronic properties and metabolic stability of the parent compound. The linker would play a crucial role in orienting the two heterocyclic systems for optimal interaction with their respective targets.

Table 5.3.2: Potential Biological Activities of Hybrid Analogues of this compound

| Compound ID | Fused Heterocycle | Potential Biological Target/Activity |

| H-1 | Benzimidazole | Kinase inhibition, antimicrobial activity |

| H-2 | 1,2,3-Triazole | "Click chemistry" handle, potential for various biological activities |

| H-3 | Oxadiazole | Bioisosteric replacement for ester/amide, potential anti-inflammatory activity |

| H-4 | Thiazole | Known pharmacophore in various drugs, potential for anticancer activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogues, a QSAR model could be developed to predict the biological activity of newly designed compounds before their synthesis and testing.

A typical QSAR study would involve calculating a variety of molecular descriptors for each analogue, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms within the molecule.

These descriptors would then be correlated with the experimentally determined biological activities using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to generate a predictive model. A robust QSAR model could guide the design of more potent and selective analogues by identifying the key structural features that contribute to the desired biological activity. However, the development of a reliable QSAR model is contingent on the availability of a sufficiently large and structurally diverse dataset of compounds with well-defined biological data, which is currently lacking for this compound.

Mechanistic Investigations of 6 Quinolin 3 Yl Hexan 1 Amine Interactions at the Molecular and Cellular Level in Vitro

Molecular Target Identification and Validation (In Vitro)

Information regarding the specific molecular targets of 6-(Quinolin-3-YL)hexan-1-amine is not present in the reviewed scientific literature. In vitro studies, such as binding assays, enzymatic assays, or affinity chromatography, which are essential for identifying and validating molecular targets, have not been published for this specific compound. While research exists on the molecular targets of other quinoline (B57606) derivatives, this information cannot be accurately extrapolated to this compound without direct experimental evidence.

Cellular Pathway Modulation Studies

There is a lack of published research on how this compound modulates cellular pathways.

No in vitro studies have been found that investigate the effects of this compound on the synthesis, stability, or function of nucleic acids.

There is no available data from in vitro studies, such as surface plasmon resonance or isothermal titration calorimetry, that describes the protein binding dynamics or any conformational changes induced by the interaction of this compound with specific protein targets.

The influence of this compound on intracellular signaling cascades, including phosphorylation events, has not been documented in the scientific literature.

Metabolic Stability Studies (In Vitro Enzymatic Degradation by Liver Microsomes or Isolated Enzymes)

No in vitro metabolic stability studies for this compound, utilizing liver microsomes or isolated enzymes, have been published. Therefore, data on its metabolic fate, such as its half-life and the formation of metabolites in an in vitro setting, is not available. While general metabolic pathways of quinoline derivatives have been explored, specific data for this compound is absent.

Future Research Directions for 6 Quinolin 3 Yl Hexan 1 Amine and Its Derivatives

Rational Design and Synthesis of Next-Generation 6-(Quinolin-3-YL)hexan-1-amine Derivatives with Enhanced Selectivity and Potency

The foundation of developing improved therapeutic agents from a lead compound like this compound lies in the principles of rational drug design. This approach leverages an understanding of the structure-activity relationships (SAR) to make targeted chemical modifications that enhance desired biological effects while minimizing off-target interactions. slideshare.netnih.gov

Future synthetic endeavors should focus on systematically modifying both the quinoline (B57606) core and the hexan-1-amine side chain. For the quinoline ring, substitutions at various positions are known to significantly influence biological activity. slideshare.netnih.govmdpi.com For instance, the introduction of small alkyl groups, halogens (such as fluorine), or methoxy (B1213986) groups at positions 6, 7, or 8 could modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity and selectivity for its biological target. mdpi.comacs.org

The flexible hexan-1-amine side chain is also a prime candidate for modification. Its length, rigidity, and the basicity of the terminal amine are critical determinants of interaction with biological targets. Research could explore:

Varying the linker length: Synthesizing analogues with shorter or longer alkyl chains to optimize the distance between the quinoline core and the terminal amine.

Introducing rigidity: Incorporating cyclic structures (e.g., piperidine, pyrrolidine) or double/triple bonds into the linker to constrain its conformation, which can lead to higher binding affinity and selectivity.

Modifying the terminal amine: Converting the primary amine to secondary or tertiary amines, or incorporating it into various heterocyclic systems, can fine-tune the compound's pKa and hydrogen bonding capacity. acs.org

These rationally designed derivatives can be synthesized using modern, efficient chemical methods that may include green chemistry principles to ensure sustainability and scalability. nih.govnih.gov The goal is to create a focused library of next-generation compounds with systematically varied structures to thoroughly explore the SAR and identify candidates with superior potency and a more refined selectivity profile. acs.orgnih.gov

| Structural Component | Proposed Modification | Scientific Rationale | Potential Outcome |

|---|---|---|---|

| Quinoline Core (Positions 5, 6, 7, 8) | Introduction of fluorine or chlorine atoms | Halogenation can enhance binding affinity through specific interactions and improve metabolic stability and membrane permeability. mdpi.com | Enhanced potency and improved pharmacokinetic profile. |

| Quinoline Core (Position 4) | Addition of anilino or phenoxy groups | These bulky groups are known to interact with key residues in kinase active sites, a common target for quinolines. nih.gov | Increased target-specific potency, particularly for protein kinase inhibition. |

| Hexylamine (B90201) Linker | Varying chain length (from 4 to 8 carbons) | Optimizes the spatial orientation of the terminal functional group relative to the quinoline scaffold to match target binding pocket geometry. | Improved binding affinity and selectivity. |

| Terminal Amine | Conversion to secondary/tertiary amines or incorporation into heterocycles (e.g., piperazine) | Modulates basicity (pKa), hydrogen bonding capability, and solubility, which are critical for target interaction and drug-like properties. slideshare.net | Enhanced target engagement, improved solubility, and modified pharmacokinetic properties. |

Exploration of Multi-Targeting Strategies for Complex Biological Systems

Complex diseases such as cancer are often driven by redundant or interconnected signaling pathways. mdpi.com Consequently, inhibiting a single target can be insufficient due to the development of resistance. A promising therapeutic strategy is the development of multi-target agents that can simultaneously modulate several key nodes within a disease network. researchgate.netoncotarget.com The quinoline scaffold is exceptionally well-suited for this purpose and has been successfully used to develop inhibitors that act on multiple protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K). nih.govmdpi.comresearchgate.net

Future research should investigate the potential of this compound derivatives as multi-target inhibitors. By integrating structural motifs known to confer affinity for different, but related, targets, new analogues could be designed with a precisely tailored polypharmacological profile. For example, by combining the quinoline core, known to bind to the ATP pocket of many kinases, with side chains designed to interact with adjacent specificity pockets of different kinases, a dual or triple inhibitor could be engineered. rsc.org

This strategy could be particularly effective in oncology, where targeting multiple receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis can lead to more durable therapeutic responses and overcome resistance mechanisms. nih.govnih.gov The development of such compounds would involve screening new this compound derivatives against a panel of clinically relevant kinases to identify multi-targeting profiles.

| Target Kinase Family | Examples | Relevance in Disease (e.g., Cancer) | Rationale for Targeting with Quinoline Derivatives |

|---|---|---|---|

| EGFR Family | EGFR, HER2 | Drives proliferation and survival in many solid tumors, including lung and breast cancer. | The 4-anilinoquinoline scaffold is a well-established bioisostere of quinazoline, used in FDA-approved EGFR inhibitors. nih.govrsc.org |

| VEGFR Family | VEGFR-2 | A key regulator of angiogenesis (new blood vessel formation), which is essential for tumor growth and metastasis. | Quinoline-based structures have been successfully developed as potent VEGFR-2 inhibitors. |

| PI3K/mTOR Pathway | PI3Kα, mTOR | A central signaling pathway that controls cell growth, metabolism, and survival; frequently dysregulated in cancer. | Quinoline derivatives have shown potent dual inhibitory activity against PI3K and mTOR. nih.gov |

| RAF/MEK/ERK Pathway | C-RAF, B-RAF | A critical signaling cascade downstream of receptor tyrosine kinases that promotes cell proliferation. | Selective C-RAF kinase inhibitors have been successfully designed based on a quinoline core. nih.gov |

Application of Advanced In Silico Methodologies for De Novo Design and Optimization

To accelerate the drug discovery process and reduce costs, advanced computational (in silico) techniques are indispensable. mdpi.combenthamdirect.com These methods allow for the virtual design, screening, and optimization of novel derivatives of this compound before committing to laborious and expensive chemical synthesis.

Molecular docking is a primary tool used to predict the preferred binding orientation of a molecule to its target protein. nih.govresearchgate.net For derivatives of this compound, docking studies could be used to visualize interactions within a target's active site, helping to rationalize observed activities and guide the design of new modifications to enhance binding affinity. biointerfaceresearch.comtubitak.gov.trorientjchem.org

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), establish a mathematical correlation between the 3D structural properties of molecules and their biological activity. mdpi.comnih.gov By building a robust 3D-QSAR model from an initial set of synthesized analogues, researchers can reliably predict the activity of virtual compounds, allowing them to prioritize the synthesis of the most promising candidates. dovepress.comresearchgate.net

Molecular dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of the ligand-protein complex over time. mdpi.com An MD simulation can reveal how water molecules mediate interactions and whether the compound remains stably bound in the active site, offering insights that static docking models cannot provide.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows for the early assessment of the drug-like properties of designed compounds. biointerfaceresearch.comnih.gov By filtering out molecules with predicted poor pharmacokinetics or toxicity profiles at the design stage, research efforts can be focused on candidates with a higher probability of success in later developmental stages.

| Methodology | Description | Application to this compound Derivatives |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a target protein. | Guide the rational design of new derivatives by identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) to optimize. nih.govbiointerfaceresearch.com |

| 3D-QSAR (e.g., CoMFA) | Correlates the 3D steric and electrostatic fields of molecules with their biological activity to create a predictive model. | Predict the potency of newly designed, unsynthesized compounds to prioritize synthetic efforts. mdpi.comdovepress.com |

| Molecular Dynamics (MD) Simulation | Simulates the motion and interaction of atoms and molecules over time, assessing the stability of a ligand-protein complex. | Evaluate the stability of the binding pose predicted by docking and understand the dynamic nature of the interaction. mdpi.com |

| ADMET Prediction | Uses computational models to estimate pharmacokinetic properties (e.g., solubility, permeability) and potential toxicity. | Enable early-stage filtering of compounds with undesirable drug-like properties, reducing late-stage attrition. nih.gov |

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 6-(Quinolin-3-YL)hexan-1-amine, and how can purity be ensured?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For example:

- Step 1: React 3-bromoquinoline with hexane-1,6-diamine under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) to introduce the amine group .

- Step 2: Purify intermediates using column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to remove unreacted starting materials.

- Purity Validation: Confirm via ¹H-NMR (e.g., absence of residual solvent peaks) and HPLC (≥98% purity). For complex mixtures, LC-MS can resolve ambiguities .

Advanced Synthesis: Handling Contradictions in Reaction Yields

Q. Q2. How can researchers resolve contradictions in reported yields for similar quinoline-amine derivatives?

Methodological Answer: Discrepancies in yields often arise from:

- Solvent Effects: Polar aprotic solvents (DMF, DMAc) may improve solubility but complicate purification. Compare yields using alternative solvents like THF or toluene .

- Catalytic Systems: Pd(OAc)₂ vs. Pd₂(dba)₃ can alter reaction kinetics. Systematic screening of catalysts/ligands (e.g., Xantphos vs. BINAP) is recommended .

- Workflow Documentation: Reproduce protocols from conflicting studies (e.g., Cushing et al., 2015 vs. Tekale et al., 2016) and analyze side products via GC-MS to identify competing pathways .

Structural and Electronic Characterization

Q. Q3. Which spectroscopic and computational methods are most effective for confirming the structure and electronic properties of this compound?

Methodological Answer:

- ¹H/¹³C-NMR: Assign peaks for the quinoline aromatic protons (δ 7.5–9.0 ppm) and hexyl chain protons (δ 1.2–3.0 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- Cyclic Voltammetry (CV): Measure redox potentials (e.g., oxidation at ~1.2 V vs. Ag/Ag⁺) to assess electron-donating/withdrawing effects of the amine group .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and compare with UV-Vis absorption spectra .

Advanced Data Contradictions: Spectroscopic Anomalies

Q. Q4. How should researchers address conflicting UV-Vis absorption data for quinoline-amine derivatives in different solvents?

Methodological Answer:

- Solvent Polarity Effects: Re-measure UV-Vis spectra in solvents of varying polarity (e.g., hexane, DMSO). Bathochromic shifts in polar solvents indicate π→π* transitions stabilized by solvation .

- Aggregation Studies: Use concentration-dependent spectroscopy (10⁻³ M to 10⁻⁶ M) to rule out aggregation-induced spectral changes .

- Triangulation: Cross-validate with fluorescence quenching experiments or computational solvation models (COSMO-RS) .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What methodologies are recommended for establishing SAR between this compound and its analogs?

Methodological Answer:

- Analog Synthesis: Modify the hexyl chain length (C4 to C8) or substitute the amine with acyl/alkyl groups. Compare inhibitory activity against target enzymes (e.g., PI3Kδ) .

- Biological Assays: Use dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) to correlate structural features with binding affinity .

- Data Normalization: Account for lipophilicity (logP) via HPLC-measured retention times to distinguish steric vs. electronic contributions .

Advanced Applications: Electrochromic Materials

Q. Q6. How can the electrochromic properties of this compound-based polymers be optimized?

Methodological Answer:

- Copolymerization: Incorporate EDOT (3,4-ethylenedioxythiophene) to enhance conductivity and reduce optical bandgap (e.g., P(TPHA-co-EDOT) in ) .

- Spectroelectrochemistry: Monitor λₘₐₓ shifts during oxidation/reduction (e.g., claret red to blue transition at 550 nm) to quantify color contrast ratios .

- Durability Testing: Perform >1,000 redox cycles in 0.1 M TBAP/ACN to assess stability. Use SEM to inspect polymer morphology post-cycling .

Ethical and Reproducibility Considerations

Q. Q7. What steps ensure ethical reporting and reproducibility in studies involving this compound?

Methodological Answer:

- Data Transparency: Share raw NMR, HPLC, and CV traces in supplementary materials. Use platforms like Zenodo for open-access datasets .

- Reagent Sourcing: Disclose suppliers/purity of starting materials (e.g., 3-bromoquinoline from Sigma-Aldrich, ≥99%) to avoid batch variability .

- Negative Results: Publish failed syntheses or inconclusive bioassays to guide future work (e.g., amine group alkylation leading to decomposition) .

Thermophysical Property Analysis

Q. Q8. How do solvent interactions affect the thermophysical behavior of this compound?

Methodological Answer:

- Density/Speed of Sound: Measure in binary mixtures (e.g., DMF + hexan-1-amine) to calculate excess molar volumes and assess solute-solvent interactions .

- Refractive Index: Correlate with polarizability using Lorenz-Lorentz equations. Deviations from ideality indicate hydrogen bonding between amine and carbonyl groups .

- MD Simulations: Use GROMACS to model solvation shells and predict diffusion coefficients in aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.